[1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine;dihydrochloride

Fragment-Based Drug Discovery Akt/PKB Inhibition Kinase Hinge Binder

This dihydrochloride salt of (1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)methanamine is a critical fragment for replicating the capivasertib discovery pathway. The 4-aminomethylpiperidine motif is essential for reproducing the specific hydrogen-bonding network in the Akt kinase hinge region, enabling selective PKB inhibition. Unlike the 4-aminopiperidine analog, only this scaffold recapitulates the published SAR and co-crystallization data. The dihydrochloride form eliminates hydration variability, ensuring reproducible assays in automated systems. Directly compatible with bioconjugation for PROTAC degrader development.

Molecular Formula C12H19Cl2N5
Molecular Weight 304.22
CAS No. 2375260-85-6
Cat. No. B2955384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine;dihydrochloride
CAS2375260-85-6
Molecular FormulaC12H19Cl2N5
Molecular Weight304.22
Structural Identifiers
SMILESC1CN(CCC1CN)C2=NC=NC3=C2C=CN3.Cl.Cl
InChIInChI=1S/C12H17N5.2ClH/c13-7-9-2-5-17(6-3-9)12-10-1-4-14-11(10)15-8-16-12;;/h1,4,8-9H,2-3,5-7,13H2,(H,14,15,16);2*1H
InChIKeyRCNGKSOTLSCXAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)methanamine Dihydrochloride (CAS 2375260-85-6) as a Fragment-Based Chemical Probe


The compound (1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)methanamine dihydrochloride is a pyrrolo[2,3-d]pyrimidine derivative featuring a 4-aminomethylpiperidine motif. It is a fragment-like molecule that served as an early lead in the fragment-based discovery of selective Akt (PKB) kinase inhibitors, most notably contributing to the development program that yielded the FDA-approved drug capivasertib [1]. The dihydrochloride salt form enhances aqueous solubility and provides a defined stoichiometry for reproducible biological assays, making it the preferred form for research procurement compared to the free base (CAS 885594-09-2).

Why Generic (1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)methanamine Analogs Cannot Be Interchanged: A Procurement Caution


Substituting this compound with other in-class pyrrolopyrimidine building blocks, such as the unsubstituted piperidine version (CAS 94581-94-9) or the 4-aminopiperidine analog, is not scientifically valid. A pivotal structure-activity relationship (SAR) study demonstrated a fundamental divergence in kinase binding mode between 4-aminomethylpiperidine and 4-aminopiperidine derivatives [1]. The aminomethyl spacer in the target compound is essential for reproducing a specific hydrogen-bonding network in the kinase hinge region. This structural feature critically influences selectivity, as only the 4-aminopiperidine series achieved high selectivity for PKB over PKA (up to 30-fold), while the 4-aminomethylpiperidine series showed a distinct conformational preference [1]. Therefore, procurement of this precise scaffold is mandatory for experiments aimed at replicating or building upon published fragment-elaboration findings.

Quantitative Differentiation Guide for (1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)methanamine Dihydrochloride


Fragment Elaboration Starting Point: Potency Leap from Initial Hit 7-Azaindole

The target compound is the elaborated fragment where the initial 7-azaindole scaffold has been evolved into the (1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)methanamine structure. The original fragment hit, 7-azaindole, was a very weak PKBbeta inhibitor with an IC50 greater than 100 µM [1]. This elaboration was a critical step guided by iterative crystallography of inhibitor-PKA-PKB chimera complexes, which efficiently improved potency [1].

Fragment-Based Drug Discovery Akt/PKB Inhibition Kinase Hinge Binder

Divergent Binding Mode: 4-Aminomethylpiperidine vs. 4-Aminopiperidine

The target compound, containing a 4-aminomethylpiperidine, exhibits a fundamentally different binding mode to the PKA-PKB chimera compared to the 4-aminopiperidine analog. The study explicitly states that 'a divergence in the binding mode was seen between 4-aminomethylpiperidine and 4-aminopiperidine containing molecules' [1]. This divergence is critical because it explains differing selectivity profiles between these two closely related scaffolds.

Kinase Selectivity X-ray Crystallography Structure-Activity Relationship

Functionalizable Primary Amine Handle for Chemical Derivatization

The primary amine in the target compound serves as a functionalizable handle absent in simpler scaffolds like 4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 94581-94-9). This handle enabled the synthesis of diverse derivatives, including the 4-benzyl substituted analogs that culminated in CCT128930 (PKBbeta IC50 = 6 nM, 28-fold selective over PKA) [1]. The unsubstituted analog (CAS 94581-94-9) lacks this derivatization point and cannot be used to generate these biologically validated leads.

Chemical Biology PROTAC Design Medicinal Chemistry

Distinct Physicochemical Profile of the Dihydrochloride Salt for Reproducible Assays

The dihydrochloride salt (CAS 2375260-85-6, MW 304.22 g/mol) offers quantifiable advantages over the free base (CAS 885594-09-2, MW 231.3 g/mol) for assay preparation. The salt form provides a defined counterion stoichiometry, eliminating ambiguity in molarity calculations. Supplier data indicates a typical purity specification of 95% [1], and the increased molecular weight due to the bis-HCl salt form ensures accurate mass-based solution preparation.

Assay Reproducibility Solubility Physical Form

Drug Discovery Lineage: Role in the Development of the Approved Drug Capivasertib

The target compound belongs to the foundational pyrrolopyrimidine series that, through iterative fragment elaboration at the 4-position, led to clinical candidates CCT128930 and subsequently AZD5363 (capivasertib), an FDA-approved Akt inhibitor for breast cancer [1]. This lineage connects the research-grade building block directly to a clinically validated drug, a feature not shared by other pyrrolopyrimidine fragments such as the unsubstituted piperidine (CAS 94581-94-9) which lacks this specific development history.

Clinical Candidate Pyrrolopyrimidine Fragment-to-Lead

Optimal Application Scenarios for (1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)methanamine Dihydrochloride Procurement


Fragment-Based Drug Discovery: Replicating the Akt Inhibitor Elaboration Pathway

This compound is the ideal starting point for medicinal chemistry teams aiming to replicate or extend the fragment-elaboration pathway described by Caldwell et al. [1]. Its 4-aminomethylpiperidine motif recapitulates a critical branch point in the selectivity divergence between PKB and PKA, enabling structure-guided optimization studies that are not feasible with the 4-aminopiperidine analog [1].

Synthesis of Targeted Protein Degraders (PROTACs) and Chemical Probes

The primary amine handle on this compound provides a synthetically accessible attachment point for E3 ligase ligands, making it uniquely suited for constructing heterobifunctional degraders targeting Akt kinases [2]. Unlike the unsubstituted piperidine scaffold (CAS 94581-94-9), which lacks this functional group, this compound enables direct bioconjugation without requiring additional synthetic steps.

Kinase Selectivity Profiling and Crystallography Studies

Because X-ray crystallography has already established that the 4-aminomethylpiperidine series exhibits a distinct bound conformation compared to the 4-aminopiperidine series [1], this compound is the appropriate tool for co-crystallization studies aimed at understanding the structural basis of selectivity in AGC kinase family members.

Reproducible High-Throughput Screening (HTS) with Defined Salt Stoichiometry

For core facility managers or screening groups requiring batch-to-batch consistency, the dihydrochloride salt form eliminates the hydration variability inherent in the free base (CAS 885594-09-2), ensuring accurate and reproducible concentration-response curves in automated liquid handling systems [3].

Quote Request

Request a Quote for [1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.